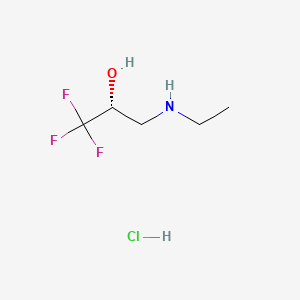
(2R)-3-(ethylamino)-1,1,1-trifluoropropan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-3-(ethylamino)-1,1,1-trifluoropropan-2-ol hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structural features, which include an ethylamino group and a trifluoropropanol moiety. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it valuable for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(ethylamino)-1,1,1-trifluoropropan-2-ol hydrochloride typically involves the reductive amination of a suitable precursor. One common method is the catalytic reductive amination of a carbonyl compound (such as an aldehyde or ketone) with ethylamine in the presence of a suitable catalyst and hydrogen . This reaction is carried out under controlled conditions to ensure high yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes using continuous flow reactors. These reactors provide efficient mixing and temperature control, which are essential for maintaining the desired reaction conditions and minimizing side reactions .
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-3-(ethylamino)-1,1,1-trifluoropropan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
(2R)-3-(ethylamino)-1,1,1-trifluoropropan-2-ol hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (2R)-3-(ethylamino)-1,1,1-trifluoropropan-2-ol hydrochloride involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds and electrostatic interactions with target proteins or enzymes, modulating their activity. The trifluoropropanol moiety may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylamine: A simple alkylamine with similar functional groups but lacking the trifluoropropanol moiety.
1-(1-Adamantyl)ethylamine hydrochloride: A compound with a similar ethylamine structure but different substituents, used in antiviral applications.
Uniqueness
(2R)-3-(ethylamino)-1,1,1-trifluoropropan-2-ol hydrochloride is unique due to the presence of the trifluoropropanol group, which imparts distinct chemical and physical properties. This makes it particularly valuable for applications requiring specific reactivity and stability profiles .
Propriétés
Formule moléculaire |
C5H11ClF3NO |
|---|---|
Poids moléculaire |
193.59 g/mol |
Nom IUPAC |
(2R)-3-(ethylamino)-1,1,1-trifluoropropan-2-ol;hydrochloride |
InChI |
InChI=1S/C5H10F3NO.ClH/c1-2-9-3-4(10)5(6,7)8;/h4,9-10H,2-3H2,1H3;1H/t4-;/m1./s1 |
Clé InChI |
BZGUWNAITNHSQK-PGMHMLKASA-N |
SMILES isomérique |
CCNC[C@H](C(F)(F)F)O.Cl |
SMILES canonique |
CCNCC(C(F)(F)F)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Aminocarbonyl)amino]-6-ethynylindole-3-carboxamide](/img/structure/B13452834.png)

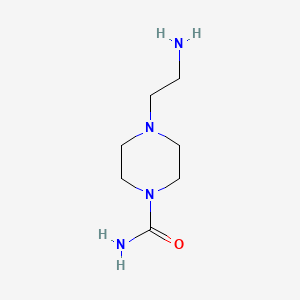
![1-(3,4,5-Trifluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13452846.png)

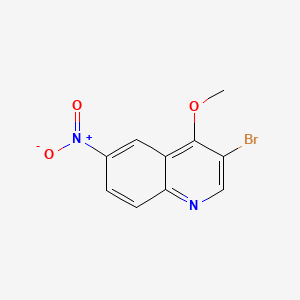


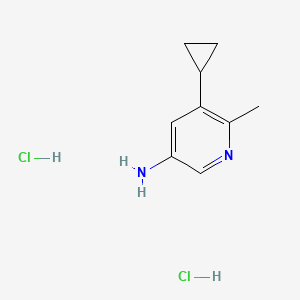
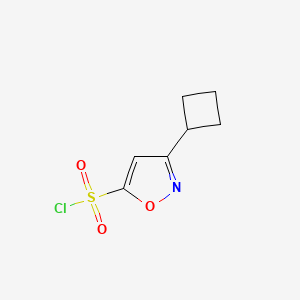
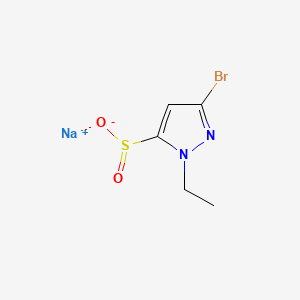
![2,6-Dioxaspiro[4.5]decane-9-carboxylicacid](/img/structure/B13452893.png)
![5-[(ethylamino)methyl]-1-methyl-1H-pyrazol-3-amine dihydrochloride](/img/structure/B13452898.png)

